molecular formula C10H11ClO4S B13450530 Methyl2-[4-(chlorosulfonyl)phenyl]propanoate

Methyl2-[4-(chlorosulfonyl)phenyl]propanoate

Cat. No.: B13450530
M. Wt: 262.71 g/mol
InChI Key: KQKQOZUYKPSFKL-UHFFFAOYSA-N
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Description

Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate is an organic compound with the molecular formula C11H13ClO4S. It is a derivative of propanoic acid and contains a chlorosulfonyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate typically involves the esterification of 2-[4-(chlorosulfonyl)phenyl]propanoic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.

    Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonate thiols.

    Reduction Reactions: Formation of sulfonamides or thiols.

    Oxidation Reactions: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonate esters or sulfonamides. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the reaction environment.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(chlorosulfonyl)phenyl]acetate: Similar structure but with an acetate group instead of a propanoate group.

    Ethyl 2-[4-(chlorosulfonyl)phenyl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-[4-(chlorosulfonyl)phenyl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate is unique due to its specific combination of a chlorosulfonyl group and a propanoate ester. This combination imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications in research and industry.

Properties

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

methyl 2-(4-chlorosulfonylphenyl)propanoate

InChI

InChI=1S/C10H11ClO4S/c1-7(10(12)15-2)8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3

InChI Key

KQKQOZUYKPSFKL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC

Origin of Product

United States

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